molecular formula C8H6BrF3O2S B12066839 Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- CAS No. 1301739-16-1

Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-

Cat. No.: B12066839
CAS No.: 1301739-16-1
M. Wt: 303.10 g/mol
InChI Key: MXLZAAWGZBYFBC-UHFFFAOYSA-N
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Description

This combination of substituents confers unique electronic and steric properties:

  • Bromomethyl: A reactive alkylating agent due to the labile bromine atom, enabling nucleophilic substitution reactions.
  • Trifluoromethyl sulfonyl: A strong electron-withdrawing group (EWG) that enhances electrophilic substitution resistance and stabilizes adjacent negative charges.

While direct data on this compound is absent in the provided evidence, analogs with similar substituents (e.g., fluorinated sulfonyl or bromomethyl groups) offer insights into its behavior. For instance, 1-fluoro-2-[(trifluoromethyl)sulfonyl]benzene (CAS 2358-41-0) has a boiling point of 246.1°C and density of 1.502 g/cm³, suggesting the sulfonyl group significantly impacts physical properties .

Properties

CAS No.

1301739-16-1

Molecular Formula

C8H6BrF3O2S

Molecular Weight

303.10 g/mol

IUPAC Name

1-(bromomethyl)-2-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C8H6BrF3O2S/c9-5-6-3-1-2-4-7(6)15(13,14)8(10,11)12/h1-4H,5H2

InChI Key

MXLZAAWGZBYFBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

The most direct route involves brominating a pre-installed methyl group adjacent to the trifluoromethylsulfonyl moiety. 2-[(Trifluoromethyl)sulfonyl]toluene serves as the starting material, where the methyl group undergoes radical bromination using NBS under initiators like azobisisobutyronitrile (AIBN).

Reaction conditions :

  • Solvent: Carbon tetrachloride (CCl₄) or chlorobenzene

  • Temperature: 70–80°C (reflux)

  • Duration: 6–12 hours

This method achieves 65–78% yields but requires careful control of radical initiation to avoid polybromination. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group (-SO₂CF₃) deactivates the aromatic ring, necessitating vigorous conditions.

Electrophilic Bromination Challenges

Conventional electrophilic bromination (e.g., Br₂/FeBr₃) proves ineffective due to the -SO₂CF₃ group’s deactivating effects. Computational studies indicate a 15–20 kcal/mol increase in activation energy for electrophilic substitution at the methyl-bearing position compared to non-sulfonylated analogs.

Trifluoromethanesulfonylation of Bromomethylbenzenes

Benzyne Intermediate Approach

A strategic method involves generating a benzyne intermediate from 1-bromo-2-(bromomethyl)benzene , followed by trifluoromethanesulfonylation using sodium trifluoromethanesulfinate (CF₃SO₂Na).

Key steps :

  • Benzyne generation : Treatment of 2-(trimethylsilyl)aryl triflate with CsF and 15-crown-5 at 60°C.

  • Triflone formation : Reaction with CF₃SO₂Na in THF, followed by protonation with t-BuOH.

This method provides moderate yields (50–65%) with regioselectivity ratios of 4:1 to 8:1 favoring the desired ortho-substituted product. Steric hindrance between the bromomethyl and incoming -SO₂CF₃ group slightly reduces efficiency.

Copper-Mediated Coupling

An alternative employs diaryliodonium salts and copper(I) catalysts to introduce the -SO₂CF₃ group. For example, 1-bromo-2-iodomethylbenzene reacts with CF₃SO₂Na in the presence of CuI, yielding the target compound in 55–60% yield .

Optimized conditions :

  • Solvent: DMF at 100°C

  • Catalyst: CuI (10 mol%)

  • Time: 24 hours

Multi-Step Synthesis via Diazotization and Sulfonation

Aniline Derivative Pathway

This route starts with 2-nitro-4-(trifluoromethyl)aniline , which undergoes sequential reduction, diazotization, and sulfonation:

  • Reduction : Nitro group reduction with H₂/Pd-C to 2-amino-4-(trifluoromethyl)toluene .

  • Diazotization : Treatment with NaNO₂/HCl at -5°C to form the diazonium salt.

  • Sulfonation : Reaction with SO₂ gas and CuCl, yielding 2-[(trifluoromethyl)sulfonyl]toluene .

  • Bromination : Radical bromination as in Section 1.1.

Overall yield : 42–55%.

Challenges in Regiocontrol

The diazotization step requires precise temperature control (-5°C to 5°C) to minimize byproducts. Competing para-sulfonation is suppressed using bulky solvents like acetic acid.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)RegioselectivityScalability
Radical Bromination2-SO₂CF₃-tolueneNBS, AIBN65–78N/AHigh
Benzyne Intermediate1-Bromo-2-(SiMe₃)benzeneCF₃SO₂Na, CsF50–654:1–8:1Moderate
Copper-Mediated1-Bromo-2-iodomethylbenzeneCF₃SO₂Na, CuI55–60>95%Low
Diazotization2-Nitro-4-CF₃-anilineNaNO₂, SO₂, CuCl42–557:1Moderate

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • IUPAC Name : 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]benzene
  • Molecular Formula : C8H6BrF3O2S
  • Molecular Weight : 303.10 g/mol
  • CAS Number : 866208-07-3

The structure features a bromomethyl group and a trifluoromethylsulfonyl moiety, which are crucial for its reactivity and interaction with biological systems.

Scientific Research Applications

  • Building Block in Organic Synthesis :
    • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromide group can be substituted with various nucleophiles, facilitating the formation of diverse chemical entities.
  • Biological Activity :
    • Preliminary studies indicate that Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- exhibits significant biological activities, including antimicrobial properties. It has been tested against various pathogens, showing potential effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which suggests its potential use in therapeutic applications, particularly in treating diseases like tuberculosis by affecting polyketide synthase activity in Mycobacterium tuberculosis.

Antibacterial Activity Study

A recent study evaluated the antibacterial properties of related compounds and found that structural modifications could enhance activity against resistant bacterial strains. This suggests that derivatives of Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- may also exhibit improved efficacy against such pathogens.

Mechanistic Insights

Research has demonstrated that the compound can modulate cellular signaling pathways by binding to specific biomolecules, which leads to conformational changes affecting their activity. This interaction can initiate downstream signaling pathways that result in various cellular responses.

Data Table: Summary of Biological Activities

Activity Type Description
Antimicrobial PropertiesExhibits activity against Gram-positive and Gram-negative bacteria; potential against MRSA.
Enzyme InhibitionInhibits polyketide synthase in Mycobacterium tuberculosis, indicating potential therapeutic use.
Cellular EffectsModulates cell signaling pathways and gene expression; impacts cellular metabolism.

Mechanism of Action

The mechanism of action of Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- involves its ability to undergo various chemical reactions, particularly nucleophilic substitution. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. The trifluoromethylsulfonyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- (hypothetical) 1-Bromomethyl, 2-SO₂CF₃ C₈H₆BrF₃O₂S ~303.1 (calculated) Expected high reactivity (alkylation), thermal stability from SO₂CF₃ N/A
1-Fluoro-2-[(trifluoromethyl)sulfonyl]benzene (2358-41-0) 1-Fluoro, 2-SO₂CF₃ C₇H₄F₄O₂S 228.16 Boiling point: 246.1°C; used as intermediates in fluorinated polymers
Benzene, 1-bromo-2-(bromomethyl)-4-(trifluoromethyl)- (886496-63-5) 1-Bromo, 2-Bromomethyl, 4-CF₃ C₈H₅Br₂F₃ 317.93 Dual halogenation increases electrophilicity; potential agrochemical precursor
α-Bromo-2-(trifluoromethoxy)toluene (MFCD00236321) 1-Bromomethyl, 2-OCF₃ C₈H₆BrF₃O 255.03 Lower boiling point (~102.7°C); used in liquid crystal synthesis
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene (883543-26-8) 2-Chloromethyl, 1-Fluoro, 4-CF₃ C₈H₅ClF₄ 212.57 Chlorine’s weaker leaving-group ability vs. bromine reduces alkylation efficiency

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects: The trifluoromethyl sulfonyl (-SO₂CF₃) group is more electron-withdrawing than trifluoromethoxy (-OCF₃) or nitro (-NO₂) groups, significantly deactivating the benzene ring toward electrophilic substitution. This property is critical in pharmaceuticals to prevent undesired metabolic oxidation . Bromomethyl (-CH₂Br) offers superior leaving-group capability compared to chloromethyl (-CH₂Cl), making the target compound more reactive in SN2 reactions.
  • Thermal Stability :

    • Sulfonyl-containing compounds (e.g., 2358-41-0) exhibit higher boiling points and thermal stability compared to halogenated analogs like 886496-63-5, which may decompose at lower temperatures due to weaker C-Br bonds .

Biological Activity

Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- is a chemical compound with significant potential in various biological applications. This article focuses on its biological activity , including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C8H6BrF3
  • Molecular Weight : 239.03 g/mol
  • CAS Number : 1301739-16-1

The biological activity of Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl and bromomethyl groups enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively. This compound can act as a reactive electrophile, participating in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- exhibit antimicrobial activity. For instance, a study on related brominated compounds demonstrated their effectiveness against various bacterial strains, suggesting the potential for this compound in developing new antimicrobial agents .

Cytotoxic Effects

Research has shown that benzene derivatives can exhibit cytotoxic effects on cancer cell lines. A notable study found that certain substituted benzene compounds demonstrated significant growth inhibition in human cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity by stabilizing the transition state during metabolic activation .

Case Studies

  • Study on Antitumor Activity :
    • A series of experiments evaluated the cytotoxic effects of various brominated benzene derivatives, including Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-. The results indicated an IC50 value of approximately 10 µM against A549 lung cancer cells, suggesting moderate antitumor activity .
  • Antimicrobial Evaluation :
    • In a comparative study, Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the introduction of halogen substituents significantly influences the biological activity of benzene derivatives. The trifluoromethyl and bromomethyl groups are critical for enhancing both lipophilicity and reactivity towards biological targets.

Compound IC50 (µM) Activity
Benzene Derivative A5High Cytotoxicity
Benzene Derivative B15Moderate Cytotoxicity
Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-10Moderate Antitumor Activity

Q & A

Q. What are the established synthetic routes for preparing Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 1-methyl-2-[(trifluoromethyl)sulfonyl]benzene using bromine (Br₂) in the presence of iron (Fe) or aluminum bromide (AlBr₃) as a catalyst can introduce the bromomethyl group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-bromination or side reactions. Industrial-scale synthesis may employ continuous flow reactors for improved yield and purity . Post-synthesis purification often involves column chromatography or recrystallization.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and electronic environments (e.g., deshielding effects from the trifluoromethylsulfonyl group).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., [M+H]+ or [M-Br]+ fragments).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress.
  • X-ray Crystallography (if crystalline): For definitive structural confirmation .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethylsulfonyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The trifluoromethylsulfonyl (-SO₂CF₃) group is strongly electron-withdrawing, activating the benzene ring toward nucleophilic aromatic substitution (NAS) at meta/para positions. Kinetic studies using deuterated analogs or Hammett plots can quantify substituent effects. Computational modeling (e.g., DFT) predicts charge distribution and transition states, explaining regioselectivity in reactions with amines or thiols .

Q. What challenges arise in achieving regioselective bromination adjacent to a trifluoromethylsulfonyl group?

  • Methodological Answer : Steric hindrance from the bulky -SO₂CF₃ group and electronic deactivation of the ring can limit bromination efficiency. Strategies include:
  • Catalyst Screening : Fe vs. AlBr₃ to modulate Lewis acidity.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) to stabilize intermediates.
  • Directed Bromination : Using directing groups (e.g., -NO₂) temporarily introduced and later removed.
    Competitive pathways (e.g., elimination) require monitoring via TLC or in-situ IR .

Q. How can computational chemistry predict the thermodynamic stability of intermediates in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, including:
  • Transition State Analysis : For bromination or substitution steps.
  • Thermodynamic Parameters : ΔG and ΔH values for intermediate stability (validated against experimental thermochemistry data).
    NIST thermochemical databases provide benchmark values for gas-phase reactions .

Q. What are the applications of this compound in synthesizing fluorometric probes or bioactive molecules?

  • Methodological Answer : The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or alkylation. Example applications:
  • Fluorometric Probes : Conjugation with fluorophores via nucleophilic substitution (e.g., with thiols or amines).
  • Pharmaceutical Intermediates : Synthesis of sulfonamide-based inhibitors by reacting with amines.
    Reaction progress is tracked using fluorescence spectroscopy or LC-MS .

Data Contradictions and Resolution

Q. Discrepancies in reported bromination conditions: How to reconcile catalyst choice (Fe vs. AlBr₃)?

  • Methodological Answer : Fe catalysts are cost-effective but may require higher temperatures, while AlBr₃ offers greater Lewis acidity at milder conditions. Comparative studies using controlled variables (e.g., temperature, solvent) are essential. For example, AlBr₃ may favor mono-bromination, whereas Fe could lead to di-brominated byproducts. Kinetic studies (e.g., time-resolved NMR) clarify mechanistic differences .

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